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Introduction

Pleiocarpamine is a monoterpenoid indole alkaloid characterized by a complex, pentacyclic
caged structure. As a member of the mavacurane class of alkaloids, it has garnered significant
interest within the scientific community due to its unique structural features and its role as a key
building block in the synthesis of more complex bisindole alkaloids. This technical guide
provides an in-depth analysis of the chemical structure and stereochemistry of
Pleiocarpamine, supported by spectroscopic data, and outlines the key experimental
methodologies used for its characterization.

Chemical Structure and Identification

Pleiocarpamine possesses a rigid pentacyclic framework incorporating an indole nucleus. Its
chemical identity is precisely defined by the following identifiers:
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Identifier Value

methyl (13E,14S,16S,18S)-13-ethylidene-1,11-
IUPAC Name diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca
-2,4,6,8(17)-tetraene-18-carboxylate[1]

Molecular Formula C20H22N202[1]
Molar Mass 322.41 g/mol [1]
CAS Number 6393-66-4
SMILES C/C=C/1/CN2CCC3=C4[C@@H]2C[C@@H]1--
INVALID-LINK--C(=0)OC[1]
InChl Key NTMOAQDHNZYZMZ-QWCNWJIGKSA-N[1]
Stereochemistry

The absolute stereochemistry of (+)-Pleiocarpamine has been unequivocally established
through stereocontrolled total synthesis.[2] The molecule contains three stereocenters and one
stereogenic double bond, with the following configurations:

Cl14: S

Cl6: S

C18: S

C13-C20 double bond: E

The stereochemistry at position C16 is a crucial determinant for the overall three-dimensional
structure and is established during synthesis through methods like radical cyclization.[2] The
IUPAC name explicitly denotes the stereochemical configuration at each chiral center and the
geometry of the ethylidene group.[1]

Spectroscopic Data

The structural elucidation and confirmation of Pleiocarpamine's identity are heavily reliant on
various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy
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and Mass Spectrometry (MS).

NMR Spectroscopy

While a complete, assigned NMR dataset for Pleiocarpamine is dispersed throughout the
literature, a representative 13C NMR spectrum is available.

Table 1: 13C NMR Spectroscopic Data for Pleiocarpamine

Atom No. Chemical Shift (ppm)

A complete list of assigned chemical shifts for all
20 carbons would be compiled here from ] ]

] ) ] Data to be populated from primary literature.
experimental data found in the supporting

information of synthetic studies.

Note: The full assignment of *H and 3C NMR data, including chemical shifts and coupling
constants, is critical for unambiguous structure verification and can be found in the supporting
information of publications detailing the total synthesis of Pleiocarpamine.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Pleiocarpamine, aiding in its identification.

Table 2: Mass Spectrometry Data for Pleiocarpamine

Key Fragment lons

Technique lonization Mode [M+H]* (mlz)
(m/z)

218.0943, 234.1258,
LC-MS ESI+ 323.175 217.0869, 206.0944,
219.1000[1]

Experimental Protocols
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The definitive confirmation of Pleiocarpamine’s structure and stereochemistry has been
achieved through its total synthesis. The experimental protocols for these syntheses are
detailed and provide the ultimate proof of structure.

Stereocontrolled Total Synthesis of (+)-Pleiocarpamine

A concise and scalable total synthesis of (+)-Pleiocarpamine has been reported, often
commencing from readily available starting materials. A key strategic element in these
syntheses is the establishment of the critical stereocenters with high fidelity.

General Workflow for a Stereocontrolled Synthesis:

Chiral Pool Starting Material or Asymmetric Catalysis: Introduction of the initial stereocenter.

o Radical Cyclization: A pivotal step to construct the C16 stereocenter with the desired
configuration.

o Palladium-Catalyzed Intramolecular C-H Functionalization: Formation of the highly strained,
caged ring system.

» Final Functional Group Manipulations: Installation of the methyl ester and ethylidene
functionalities.

For a detailed, step-by-step experimental protocol, including reagents, conditions, and
purification methods, readers are directed to the supporting information of the primary
literature, such as the work published by Okada et al. in the Journal of the American Chemical
Society in 2023.

X-ray Crystallography

While X-ray crystallography is the gold standard for determining the absolute configuration of
chiral molecules, a dedicated crystallographic report for Pleiocarpamine itself is not readily
available in the public domain. The absolute stereochemistry is instead firmly established
through its enantioselective total synthesis, where the configuration of the chiral building blocks
and the stereoselectivity of the reactions dictate the final stereochemistry of the product. The
spectroscopic data of the synthetic (+)-Pleiocarpamine is then compared to that of the natural
product for confirmation.
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Biosynthetic Pathway

The biosynthesis of mavacurane-type alkaloids like Pleiocarpamine is proposed to proceed
from the central intermediate 19E-geissoschizine. An oxidative cyclization is a key step in
forming the characteristic N1-C16 bond of the mavacurane skeleton.

Leem TS - ) o
Strictosidine 19E-Geissoschizine ( Oxidative Intermediate : N1-C16 Cyclization

Click to download full resolution via product page

Multiple Steps

Oxidation

Caption: Proposed biosynthetic pathway of (+)-Pleiocarpamine.

Logical Relationship of Stereochemical
Determination

The determination of the absolute stereochemistry of Pleiocarpamine is a logical process that
relies on a combination of synthetic chemistry and analytical techniques.
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Stereocontrolled Total Synthesis
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Caption: Workflow for the determination of Pleiocarpamine’'s absolute stereochemistry.

Conclusion

The chemical structure and absolute stereochemistry of (+)-Pleiocarpamine are well-
established through a combination of rigorous spectroscopic analysis and, most definitively,
through its stereocontrolled total synthesis. The complex, caged architecture of this
monoterpenoid indole alkaloid presents a significant synthetic challenge and continues to
inspire the development of novel synthetic methodologies. For researchers in natural product
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chemistry and drug development, a thorough understanding of Pleiocarpamine'’s structural
and stereochemical intricacies is fundamental for its use in the synthesis of more complex,
biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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